N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step organic synthesis techniques. One common approach includes the following steps:
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Formation of the Pyrazine-Imidazole Intermediate
Reactants: Pyrazine-2-carboxylic acid, 1H-imidazole.
Conditions: The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an anhydrous solvent such as dichloromethane.
Outcome: Formation of 2-(pyrazin-2-yl)-1H-imidazole.
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Alkylation Step
Reactants: 2-(pyrazin-2-yl)-1H-imidazole, 2-bromoethylamine.
Conditions: The reaction is typically performed in a polar aprotic solvent such as DMF (dimethylformamide) with a base like potassium carbonate.
Outcome: Formation of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}amine.
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Acylation Step
Reactants: N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}amine, 2-(1H-pyrrol-1-yl)acetyl chloride.
Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane with a base like triethylamine.
Outcome: Formation of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the pyrazine or imidazole rings.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the heterocyclic rings.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the specific substitution reaction, often requiring catalysts or specific solvents.
Products: Substituted derivatives on the pyrazine, imidazole, or pyrrole rings.
Scientific Research Applications
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Medicinal Chemistry
Antimicrobial Agents: Due to its heterocyclic structure, it may exhibit antimicrobial properties.
Anticancer Research: Potential use in the development of novel anticancer agents targeting specific pathways.
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Biological Studies
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.
Receptor Binding Studies: Useful in studying interactions with various biological receptors.
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Industrial Applications
Catalysis: Potential use as a ligand in catalytic processes.
Material Science: Could be explored for its properties in the development of new materials.
Mechanism of Action
The mechanism by which N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide exerts its effects is likely related to its ability to interact with biological macromolecules. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and coordinate with metal ions, influencing various molecular targets and pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)acetamide: Similar in structure but lacks the imidazole and pyrrole rings.
2-(1H-imidazol-1-yl)acetamide: Contains the imidazole ring but lacks the pyrazine and pyrrole rings.
N-(pyrazin-2-yl)acetamide: Contains the pyrazine ring but lacks the imidazole and pyrrole rings.
Uniqueness
N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide is unique due to its combination of pyrazine, imidazole, and pyrrole rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-14(12-20-7-1-2-8-20)18-5-9-21-10-6-19-15(21)13-11-16-3-4-17-13/h1-4,6-8,10-11H,5,9,12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGMQZMSHROAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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